2,4-Decanediol

概要

説明

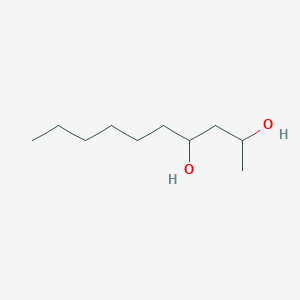

2,4-Decanediol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to a carbon chain. The molecular formula of this compound is C10H22O2. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Decanediol can be synthesized through several methods. One common approach involves the reduction of ethyl decanoate using a suitable catalyst such as copper-chromium oxide or nickel catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of decanoic acid or its esters. This process requires the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the reduction reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 2,4-Decanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When subjected to oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield alkanes.

Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions to form ethers or esters.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Ethers or esters.

科学的研究の応用

Agricultural Applications

Nitrification Inhibitor

One of the prominent applications of 2,4-decanediol is as a nitrification inhibitor . Research indicates that decanediol effectively inhibits nitrosation microorganisms, particularly Nitrosomonas europaea, which play a crucial role in soil nitrification processes. By suppressing these microorganisms, decanediol enhances nitrogen utilization efficiency and reduces nitrogen leaching in agricultural settings. This application is particularly valuable in improving the sustainability of farming practices by minimizing environmental impacts associated with nitrogen runoff .

| Application | Function | Benefits |

|---|---|---|

| Nitrification Inhibitor | Suppresses nitrosation microorganisms | Reduces nitrogen loss; enhances nitrogen use efficiency |

| Minimizes environmental pollution |

Biomedical Applications

Polymer Development

In biomedical engineering, this compound is utilized in the synthesis of poly(ortho esters) for drug delivery systems. These polymers can be engineered to provide sustained release of therapeutic agents, making them suitable for applications such as post-surgical pain management and treatment of periodontal diseases. The incorporation of decanediol in polymer formulations allows for control over molecular weight and erosion rates, which are critical factors in drug delivery efficacy .

Case Study: Injectable Poly(ortho esters)

A study focused on developing injectable poly(ortho esters) using decanediol demonstrated that these materials could be mixed with analgesic agents at room temperature without solvents. Toxicology studies indicated that these polymers are non-toxic, paving the way for clinical trials aimed at treating conditions like periodontitis .

| Study Focus | Polymer Type | Outcome |

|---|---|---|

| Injectable Drug Delivery | Poly(ortho esters) | Non-toxic; effective for sustained drug release |

| Clinical trials underway for periodontal treatment |

Material Science Applications

Electrospun Fibers for Tissue Engineering

Another innovative application of this compound is in the fabrication of electrospun fibers for tissue engineering . A study synthesized poly(decanediol-co-tricarballylate) elastomeric fibrous meshes utilizing photoreactive electrospinning techniques. These scaffolds exhibited favorable cytocompatibility and mechanical properties suitable for cardiac tissue applications .

Case Study: Cardiac Tissue Engineering

The electrospun fibers demonstrated high porosity and appropriate mechanical strength, making them ideal candidates for supporting cell growth and tissue regeneration in cardiac applications. The study highlighted the importance of optimizing fiber diameter and pore size to enhance cell attachment and viability .

| Application Area | Material Used | Properties |

|---|---|---|

| Tissue Engineering | Electrospun poly(decanediol-co-tricarballylate) | High porosity; good mechanical properties |

| Enhanced cell viability and attachment |

作用機序

The mechanism by which 2,4-Decanediol exerts its effects is primarily through its interaction with biological membranes. The hydroxyl groups in the compound can form hydrogen bonds with membrane lipids, altering the membrane’s fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, this compound can participate in metabolic pathways involving hydroxylation and oxidation reactions .

類似化合物との比較

- 1,10-Decanediol

- 1,8-Octanediol

- 1,6-Hexanediol

Comparison: 2,4-Decanediol is unique due to the position of its hydroxyl groups on the carbon chain, which influences its chemical reactivity and physical properties. For instance, 1,10-Decanediol has hydroxyl groups at the terminal positions, making it more linear and less reactive compared to this compound. Similarly, 1,8-Octanediol and 1,6-Hexanediol have different chain lengths and hydroxyl group positions, affecting their solubility and boiling points .

生物活性

2,4-Decanediol, a diol with the chemical formula , has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its antimicrobial properties, effects on skin health, and potential applications in therapeutic contexts.

- Molecular Formula:

- Molecular Weight: 174.28 g/mol

- Structure: this compound features hydroxyl groups at the second and fourth carbon atoms of the decane chain, influencing its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study focused on alkanediols demonstrated that compounds with longer carbon chains (specifically those containing 6-12 carbon atoms) showed effective antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis , with this compound being among those tested .

Table 1: Antimicrobial Efficacy of Alkanediols

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 1,2-Octanediol | 0.5% | Staphylococcus aureus |

| 1,2-Decanediol | 0.3% | Staphylococcus epidermidis |

| This compound | 0.4% | Staphylococcus aureus |

Skin Health and Cosmetic Applications

In cosmetic formulations, this compound has been evaluated for its ability to enhance skin health by reducing acne lesions. A randomized controlled study indicated that formulations containing alkanediols significantly reduced acne lesions compared to placebo treatments . The mechanism is believed to involve the inhibition of Cutibacterium acnes , which is responsible for acne development.

Case Studies and Clinical Trials

- Acne Treatment Study : A clinical trial involving patients with mild to moderate acne vulgaris showed that a moisturizer containing 1,2-decanediol (closely related to this compound) led to a significant reduction in both inflammatory and non-inflammatory lesions over a period of 12 weeks . The treatment group exhibited a mean reduction in total lesion counts by approximately 56% , compared to 36% in the placebo group.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Action : The hydroxyl groups allow for interaction with bacterial membranes, leading to disruption and cell death.

- Sebum Regulation : By modulating sebum production, it may help maintain skin homeostasis and prevent acne formation.

- Inflammation Reduction : It may possess anti-inflammatory properties that contribute to improved skin conditions.

Safety Profile

Safety assessments indicate that this compound is generally well-tolerated in cosmetic applications. Studies have shown it to be non-irritating and non-sensitizing in human subjects . However, further long-term studies are warranted to fully establish its safety profile.

特性

IUPAC Name |

decane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJXRWSHIASCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290870 | |

| Record name | 2,4-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24892-56-6 | |

| Record name | 2,4-Decanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。